molecular formula C14H18O10 B13098414 (3R,4S,5S,6S)-6-Formyltetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate

(3R,4S,5S,6S)-6-Formyltetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate

Cat. No.: B13098414
M. Wt: 346.29 g/mol
InChI Key: SOQISHUDBFFGGI-RQICVUQASA-N
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Description

(3R,4S,5S,6S)-6-Formyltetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate is a complex organic compound with a unique structure that includes a tetrahydropyran ring and multiple acetate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S,5S,6S)-6-Formyltetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a series of protection and deprotection steps to introduce the formyl and acetate groups selectively. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of automated reactors, continuous flow systems, and advanced purification methods such as chromatography and crystallization to achieve the desired product on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

(3R,4S,5S,6S)-6-Formyltetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxyl group.

    Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol.

Scientific Research Applications

(3R,4S,5S,6S)-6-Formyltetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (3R,4S,5S,6S)-6-Formyltetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate exerts its effects involves its interaction with specific molecular targets. The formyl group can participate in various chemical reactions, altering the structure and function of target molecules. The acetate groups can also influence the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C14H18O10

Molecular Weight

346.29 g/mol

IUPAC Name

[(2S,3S,4S,5R)-4,5,6-triacetyloxy-2-formyloxan-3-yl] acetate

InChI

InChI=1S/C14H18O10/c1-6(16)20-11-10(5-15)24-14(23-9(4)19)13(22-8(3)18)12(11)21-7(2)17/h5,10-14H,1-4H3/t10-,11-,12+,13-,14?/m1/s1

InChI Key

SOQISHUDBFFGGI-RQICVUQASA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@H](OC([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C)C=O

Canonical SMILES

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)C=O

Origin of Product

United States

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